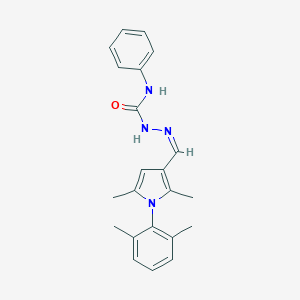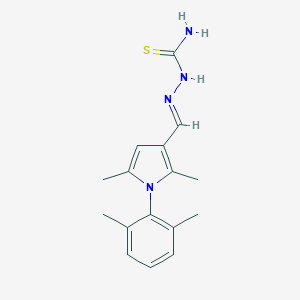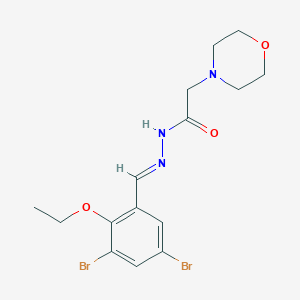![molecular formula C28H21N3O6 B302311 N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302311.png)
N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthofuran, which is a heterocyclic organic compound that contains a fused ring system of naphthalene and furan.
Mechanism of Action
The mechanism of action of N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not yet fully understood. However, preliminary studies suggest that this compound works by inhibiting the growth of cancer cells through various pathways, including the induction of apoptosis and inhibition of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, preliminary studies suggest that this compound can induce apoptosis in cancer cells, inhibit cell cycle progression, and reduce the expression of various oncogenes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a lead compound for developing new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the significant limitations of this compound is its low solubility, which can make it difficult to use in various experimental procedures.
Future Directions
There are several future directions that can be explored with N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. One of the significant directions is to investigate the mechanism of action of this compound and its potential as a lead compound for developing new drugs. Further studies can also be conducted to explore the potential of this compound in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research can be conducted to improve the solubility of this compound, making it easier to use in various experimental procedures.
Synthesis Methods
The synthesis of N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the synthesis of 2-nitro-4-(benzyloxy)-5-methoxybenzaldehyde, which is then reacted with naphtho[2,1-b]furan-2-carbohydrazide to form the final product.
Scientific Research Applications
N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for developing new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
Molecular Formula |
C28H21N3O6 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[(E)-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H21N3O6/c1-35-25-13-20(23(31(33)34)15-26(25)36-17-18-7-3-2-4-8-18)16-29-30-28(32)27-14-22-21-10-6-5-9-19(21)11-12-24(22)37-27/h2-16H,17H2,1H3,(H,30,32)/b29-16+ |
InChI Key |
AJTBGQXVMANOHW-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OCC5=CC=CC=C5 |
SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)